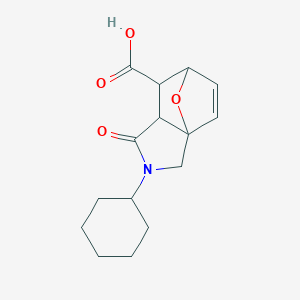

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an epoxy ring, and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexyl Group: The initial step involves the formation of the cyclohexyl group through a cyclization reaction.

Introduction of the Epoxy Ring: The epoxy ring is introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Formation of the Isoindole Core: The isoindole core is constructed through a series of condensation reactions, typically involving amines and aldehydes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, hydroxyl groups, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Pharmaceutical Intermediates :

- 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical agents. Its structure can be modified to develop novel drugs targeting specific biological pathways.

- It has been noted for its potential use in the development of analgesics and anti-inflammatory medications due to its ability to interact with biological targets involved in pain pathways .

-

Biological Activity :

- Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. This opens avenues for research into new antibiotics or antifungal agents that could combat resistant strains .

- Its epoxy group may also facilitate reactions that enhance biological activity through metabolic transformations within organisms.

Research and Development

- Chemical Reagent :

- Metabolomics Studies :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Analgesics | Demonstrated effective synthesis routes using 2-Cyclohexyl-1-oxo... as a key intermediate leading to compounds with significant pain relief properties. |

| Study B | Antimicrobial Testing | Found that derivatives of the compound showed activity against specific bacterial strains, suggesting further exploration for antibiotic development. |

| Study C | Metabolic Profiling | Analyzed the metabolic fate of this compound in vivo, revealing its potential pathways and interactions within mammalian systems. |

Mécanisme D'action

The mechanism of action of 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydroisoindole-7-carboxylic acid

- 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-methyl ester

- 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-amine

Uniqueness

What sets 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohexyl group attached to an isoindole framework with carboxylic acid functionality. This unique configuration may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molar Mass | 312.41 g/mol |

| Melting Point | 136–141 °C |

| Solubility | Soluble in DMSO; poorly soluble in water |

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For example, praziquantel (CAS: 55268-74-1), a related compound, is known for its efficacy against schistosomiasis and other helminth infections . The structural similarities suggest that the compound may also possess similar activity against parasitic infections.

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. In a study involving various derivatives tested against A549 human lung adenocarcinoma cells, certain modifications led to enhanced cytotoxicity and reduced cell viability . The structure-dependent nature of these activities highlights the potential for further exploration of this compound in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of functional groups such as the carboxylic acid may play a crucial role in mediating these interactions.

Study on Anticancer Properties

A study evaluated the anticancer effects of various derivatives related to the compound. It was found that certain substitutions significantly enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells. For instance:

| Compound | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT Cells (%) |

|---|---|---|

| Base Compound | 78–86 | Low |

| Compound with 4-Cl Phenyl | 64 | Moderate |

| Compound with 4-Dimethylamino | 50 | High |

This data suggests that structural modifications can significantly impact both efficacy and safety profiles in anticancer applications .

Antimicrobial Activity

In addition to anticancer properties, derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens. The results indicated varying degrees of effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus, further supporting the potential versatility of this compound in therapeutic applications .

Propriétés

IUPAC Name |

3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h6-7,9-12H,1-5,8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOCVRCDRWCALS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.